Cas no 894044-01-0 (N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
- N-[2-(2-methoxyphenyl)ethyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
- F2506-0835
- AKOS024654047
- N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- 894044-01-0
- N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
-
- Inchi: 1S/C23H23N5O2S/c1-16-7-9-17(10-8-16)19-11-12-21-25-26-23(28(21)27-19)31-15-22(29)24-14-13-18-5-3-4-6-20(18)30-2/h3-12H,13-15H2,1-2H3,(H,24,29)
- InChI Key: BZPFTIXIZMGHAZ-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC=C1OC)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=C(C)C=C1)=N2
Computed Properties
- Exact Mass: 433.15724617g/mol
- Monoisotopic Mass: 433.15724617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
- XLogP3: 3.9
N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2506-0835-5μmol |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-50mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-20μmol |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-10mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-75mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-2mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-5mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-100mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-3mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2506-0835-30mg |
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
894044-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
Additional information on N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
Professional Introduction to Compound with CAS No. 894044-01-0 and Product Name: N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
Compound with the CAS number 894044-01-0 and the product name N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular architecture of this compound incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.
The structural complexity of N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide is characterized by the presence of a benzyl amide moiety, a triazole ring, and a bipyridazine sulfanyl group. These components are strategically positioned to interact with biological targets in a manner that could modulate various cellular processes. The benzyl amide moiety, in particular, is known for its ability to enhance binding affinity and stability in drug-like molecules, while the triazole ring and bipyridazine sulfanyl group introduce additional layers of biological activity.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The triazole ring, for instance, has been extensively studied for its role in antimicrobial and anti-inflammatory applications. In the case of N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide, the integration of this ring with the bipyridazine sulfanyl group creates a scaffold that is highly conducive to interactions with biological receptors. This combination has been observed to enhance pharmacological properties such as solubility and bioavailability, which are critical factors in drug development.
The molecular design of this compound also takes into account the need for selectivity and minimal off-target effects. The presence of the methoxy group on the phenyl ring is particularly noteworthy, as it can influence the compound's metabolic stability and interaction with enzymes. This feature is essential for ensuring that the compound remains active within the physiological environment while minimizing potential side effects. The overall structure of N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide thus represents a sophisticated balance between potency and safety.
In terms of biological activity, preliminary research suggests that this compound exhibits promising properties in several therapeutic areas. For instance, its ability to interact with specific enzymes and receptors has led to investigations into its potential as an anti-inflammatory agent. The unique combination of functional groups may also make it effective against other conditions such as cancer and neurodegenerative diseases. These findings align with current trends in pharmaceutical research, where multi-target drugs are being developed to address complex pathologies more effectively.
The synthesis of N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The process begins with the preparation of key intermediates such as the benzyl amide derivative and the triazole-bipyridazine sulfanyl scaffold. These intermediates are then coupled together using advanced coupling techniques such as Buchwald-Hartwig coupling or palladium-catalyzed reactions. The final product is obtained through rigorous purification steps to ensure high chemical purity.
The development of new pharmaceutical compounds is often accompanied by computational studies to predict their behavior and optimize their design. In the case of N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide, computational modeling has been used to understand its interactions with biological targets at a molecular level. These studies have provided valuable insights into how modifications to the structure can enhance its pharmacological properties. Such computational approaches are becoming increasingly integral to drug discovery pipelines, offering a cost-effective way to screen large libraries of compounds.
Future research on this compound will likely focus on evaluating its efficacy in preclinical models and exploring potential mechanisms of action. The integration of experimental data with computational modeling will be crucial in understanding how this compound interacts with biological systems at both molecular and cellular levels. Additionally, studies may investigate how variations in its structure can fine-tune its therapeutic profile without compromising safety or efficacy.
The significance of compounds like N-2-(2-methoxyphenyl)ethyl-2-{6-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide cannot be overstated in advancing pharmaceutical science. Their complex structures offer unique opportunities for therapeutic intervention across multiple disease areas. As research continues to uncover new applications for these molecules, they are poised to play a vital role in addressing some of the most pressing challenges in medicine today.
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